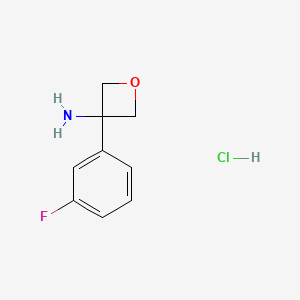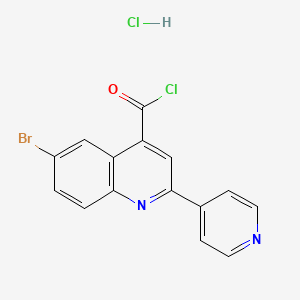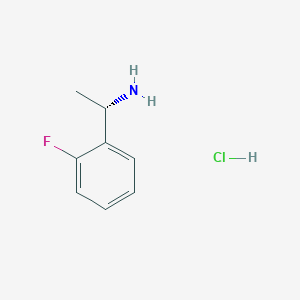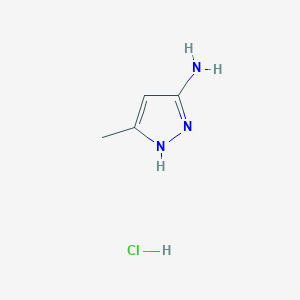
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride
Vue d'ensemble
Description
“3-(3-Fluorophenyl)oxetan-3-amine hydrochloride” is a chemical compound with the CAS Number: 1332839-77-6 . It has a molecular weight of 203.64 . The IUPAC name for this compound is 3-(3-fluorophenyl)-3-oxetanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “3-(3-Fluorophenyl)oxetan-3-amine hydrochloride” is 1S/C9H10FNO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 203.64 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
IDO1 Inhibitors in Oncology
- 3,3-Disubstituted oxetanes, like 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride, are utilized as bioisosteres for gem-dimethyl and cyclobutane functionalities. A study by Li et al. (2022) highlighted the use of such oxetanes in the development of indole-amine 2,3-dioxygenase (IDO1) inhibitors, which are significant in oncology. These inhibitors, with improved potency and excellent pharmacokinetic profiles, could enable comprehensive testing for the IDO1 inhibition mechanism in cancer treatment (Li et al., 2022).
Antibacterial and Antioxidant Properties
- Research conducted by Arutyunyan et al. (2012) and another study in 2017 emphasized the synthesis of amines, including compounds similar to 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride, and their derivatives. These studies revealed that some of these compounds exhibit high antibacterial activity, though most do not neutralize superoxide radicals. This indicates potential applications in the development of antibacterial agents (Arutyunyan et al., 2012), (Arutyunyan et al., 2017).
Fluorocyclization in Heterocycle Construction
- A 2021 study by Zhang et al. reported an efficient method for preparing 3-functionalized oxetanes and azetidines through fluorocyclization. This study represents the first example of applying fluorocyclization to construct four-membered heterocycles, demonstrating the versatility of compounds like 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride in synthetic chemistry (Zhang et al., 2021).
Synthesis of Other Chemical Compounds
- Research has explored the synthesis of various chemical compounds using similar structures. For example, Yuan (2012) synthesized 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, indicating the potential of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride in creating diverse chemical entities with potential pharmacological applications (Yuan, 2012).
Catalysis and Sensing Applications
- The compound has also been explored in catalysis and sensing applications. Björklund and Stenevi (1970) discussed the catalysis of fluorophores in histochemical reactions, suggesting potential applications in analytical chemistry (Björklund & Stenevi, 1970). Additionally, a study by Bag and Bharadwaj (2004) on the attachment of electron-withdrawing fluorophores to cryptands implies potential in fluorescence signaling (Bag & Bharadwaj, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-fluorophenyl)oxetan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODQIDHAUGQGDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride | |
CAS RN |
1332839-77-6 | |
| Record name | 3-(3-fluorophenyl)oxetan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2,5-dibenzyl-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B3098227.png)

![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B3098238.png)



![N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide](/img/structure/B3098294.png)


![Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B3098307.png)

